REACTION_CXSMILES
|
O1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][C:2]1=O.I[CH3:12].[C:13](=[O:16])([O-])[O-:14].[K+].[K+]>CN(C=O)C>[CH3:2][C:3]1([CH3:12])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[O:14][C:13]1=[O:16] |f:2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O1C(CC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
33.4 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 25° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solids washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with 2M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
WASH
|
Details
|
(SiO2 chromatography eluting with 30% dichloromethane in iso-hexane)
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(OC2=C1C=CC=C2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |